2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride
Overview
Description
2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride typically involves the reaction of 2-chlorobenzylamine with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting sulfonamide is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides and acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted sulfonamides.
Oxidation: Sulfonic acids.
Reduction: Amines.
Coupling: Biaryl compounds.
Scientific Research Applications
2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with antibacterial and anti-inflammatory properties.
Biological Studies: Employed in the study of enzyme inhibition and protein binding interactions.
Chemical Synthesis: Utilized in the development of new synthetic methodologies and reaction mechanisms.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound, making it effective against a wide range of bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections and has a similar mechanism of action.
Sulfisoxazole: Known for its use in urinary tract infections and shares structural similarities.
Uniqueness
2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent. Additionally, its versatility in chemical reactions makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S.ClH/c14-11-6-2-1-5-10(11)9-16-19(17,18)13-8-4-3-7-12(13)15;/h1-8,16H,9,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWMKBFSQFVGHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030009-90-5 | |
Record name | Benzenesulfonamide, 2-amino-N-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030009-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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